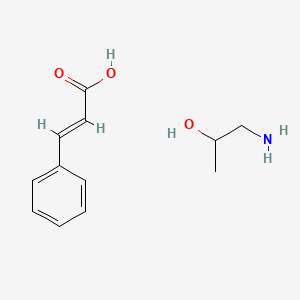
Dimethyl 3,4-diazatricyclo(4.2.1.02,5)non-7-ene-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butylphenyl phenyl phosphate: (EINECS 265-656-4) is an organic compound with the molecular formula C20H27O4P . It is a colorless liquid known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Di-tert-butylphenyl phenyl phosphate is primarily synthesized through the phosphorylation of phenylphenol. The common reaction involves heating phenylphenol with phosphorus trioxide (P2O3) in an appropriate solvent . Another method involves the reaction of 2,4-di-tert-butylphenol with tris(2-chloroethyl) phosphate under alkaline conditions .
Industrial Production Methods: In industrial settings, the compound is produced by mixing phenyl phosphate and 2,4-di-tert-butylphenol in a molar ratio. The mixture is then subjected to esterification using an excess of trichlorophenol as a catalyst at controlled temperatures and pressures . The product is purified through solvent extraction, cooling crystallization, or distillation.
化学反応の分析
Types of Reactions: Di-tert-butylphenyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form phenylphosphine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly used.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Phenylphosphine derivatives.
Substitution: Halogenated phenyl phosphate derivatives.
科学的研究の応用
Chemistry: Di-tert-butylphenyl phenyl phosphate is used as a plasticizer and flame retardant in polymer chemistry. It enhances the flexibility and fire resistance of plastics and rubber .
Biology: The compound has been studied for its anti-inflammatory properties. It inhibits secretory phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes .
Industry: In industrial applications, it is used as a stabilizer in the production of polylactic acid (PLA) and polyolefins, improving the stability and durability of these materials .
作用機序
Di-tert-butylphenyl phenyl phosphate exerts its effects by inhibiting the activity of secretory phospholipase A2 (sPLA2). This enzyme plays a crucial role in the release of arachidonic acid, a precursor to pro-inflammatory mediators. By inhibiting sPLA2, the compound reduces the production of inflammatory mediators, thereby exhibiting anti-inflammatory effects .
類似化合物との比較
- Tris(2,4-di-tert-butylphenyl) phosphite
- Tris(2,4-di-tert-butylphenyl) phosphate
- Bis(2,4-di-tert-butylphenyl) phenyl phosphate
Uniqueness: Di-tert-butylphenyl phenyl phosphate is unique due to its dual role as a plasticizer and flame retardant, along with its significant anti-inflammatory properties. Its ability to inhibit sPLA2 sets it apart from other similar compounds, making it valuable in both industrial and medical applications .
特性
CAS番号 |
65244-06-6 |
|---|---|
分子式 |
C11H14N2O4 |
分子量 |
238.24 g/mol |
IUPAC名 |
dimethyl 3,4-diazatricyclo[4.2.1.02,5]non-7-ene-3,4-dicarboxylate |
InChI |
InChI=1S/C11H14N2O4/c1-16-10(14)12-8-6-3-4-7(5-6)9(8)13(12)11(15)17-2/h3-4,6-9H,5H2,1-2H3 |
InChIキー |
WITQEHXYNZSTPS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1C2C3CC(C2N1C(=O)OC)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Tributyl[(2,3-dibromo-2-methylpropionyl)oxy]stannane](/img/structure/B12686587.png)



